molecular formula C13H16ClNO5 B2762098 2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248342-10-9

2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2762098
CAS No.: 2248342-10-9
M. Wt: 301.72
InChI Key: CGACLMFGVLGMCD-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted by a carboxylic acid group . The compound you mentioned has additional substituents: a chloro group, a methoxy group, and a carbamoyl group with an isobutyl substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from benzoic acid or a derivative thereof. The specific steps would depend on the desired route of synthesis and the available starting materials. Typically, such syntheses might involve electrophilic aromatic substitution, esterification, and amide formation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzene ring, the polar carboxylic acid group, and the various substituents. The presence of these different groups would likely result in a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound would be expected to undergo reactions typical of carboxylic acids, such as acid-base reactions. The presence of the chloro and methoxy substituents might also allow for nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar benzene ring. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target. If it’s used in a chemical reaction, its reactivity would be influenced by the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

2-chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-8-6-5-7(11(16)17)9(14)10(8)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGACLMFGVLGMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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